molecular formula C14H10FNO B068207 2-Fluoro-6-(4-methylphenoxy)benzonitrile CAS No. 175204-08-7

2-Fluoro-6-(4-methylphenoxy)benzonitrile

Cat. No. B068207
CAS RN: 175204-08-7
M. Wt: 227.23 g/mol
InChI Key: JLTWAYPSQIKWIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Fluoro-6-(4-methylphenoxy)benzonitrile involves multiple steps, including halogenation, nucleophilic substitution, and the use of directing groups to achieve regioselectivity. Techniques such as cross-coupling reactions and palladium-catalyzed processes are commonly employed to introduce the fluoro and phenoxy groups into the benzonitrile framework. Although specific studies on the synthesis of this exact compound are scarce, similar synthetic approaches are detailed for related fluoro-benzonitrile compounds, indicating the versatility and complexity of these synthetic pathways (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-(4-methylphenoxy)benzonitrile can be analyzed through spectroscopic methods and theoretical calculations. Studies on similar molecules highlight the importance of DFT calculations and X-ray crystallography in understanding the conformational preferences and electronic structure of the molecule. The presence of a fluorine atom significantly affects the electronic distribution and molecular geometry, influencing the compound’s reactivity and physical properties (Wu et al., 2021).

Scientific Research Applications

Synthesis and Chemical Properties

"2-Fluoro-6-(4-methylphenoxy)benzonitrile" serves as a critical intermediate in the synthesis of complex molecules. For example, Qiu et al. (2009) developed a practical pilot-scale method for preparing 2-fluoro-4-bromobiphenyl, showcasing the utility of fluorinated compounds in pharmaceutical manufacturing (Qiu et al., 2009). Furthermore, Sundaraganesan et al. (2009) conducted quantum mechanical calculations on a similar molecule, 2-fluoro-5-methyl-benzonitrile, highlighting its vibrational spectroscopic studies and the importance of fluorinated benzonitriles in analytical chemistry applications (Sundaraganesan et al., 2009).

Safety and Hazards

This compound is classified as an irritant . The safety information includes the following hazard statements: H302+H312+H332;H315;H319;H335 . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and washing thoroughly after handling .

properties

IUPAC Name

2-fluoro-6-(4-methylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-10-5-7-11(8-6-10)17-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTWAYPSQIKWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372037
Record name 2-fluoro-6-(4-methylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(4-methylphenoxy)benzonitrile

CAS RN

175204-08-7
Record name 2-fluoro-6-(4-methylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-(4-methylphenoxy)benzonitrile
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